

AT791: A Comprehensive Technical Guide to Solubility and Stability

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability properties of **AT791**, a potent inhibitor of Toll-like receptor 7 (TLR7) and TLR9. The information herein is intended to support researchers, scientists, and drug development professionals in the effective handling, formulation, and application of this compound in preclinical and research settings.

Core Physicochemical Properties

AT791 is a small molecule with a molecular weight of 397.51 g/mol and a molecular formula of C₂₃H₃₁N₃O₃.[1] Its chemical structure contains weakly basic amines, contributing to its classification as a lysosomotropic compound.[1][2] This characteristic allows AT791 to be nonpolar at neutral pH, enabling it to cross lipid membranes. However, within the acidic environment of endolysosomes, it becomes protonated and subsequently trapped.[1][2] The pKa values for AT791 have been determined by capillary electrophoresis to be 7.9 and 6.1.[1]

Solubility Profile

The solubility of **AT791** has been characterized in various solvents and formulations to support both in vitro and in vivo studies.

In Vitro Solubility



AT791 exhibits high solubility in dimethyl sulfoxide (DMSO) and good solubility in ethanol. It is, however, insoluble in water.[3][4] It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.[3][4] For aqueous-based cellular assays, it is advisable to first prepare a concentrated stock solution in DMSO and then perform serial dilutions in the final aqueous medium to the desired working concentration.[5] To avoid precipitation, pre-warming both the stock solution and the culture medium to 37°C before dilution can be beneficial.[6] If precipitation occurs, sonication can be used to aid dissolution.[6]

Table 1: Quantitative Solubility of AT791 in Various Solvents

Solvent	Solubility (mg/mL)	Molar Equivalent (mM)	Notes
DMSO	100[1][2]	251.57[1][2]	Ultrasonic treatment may be needed.[1][2]
DMSO	80[3][4][6]	201.25[3][4][6]	Use of fresh DMSO is recommended as it is hygroscopic.[2][3][4]
Ethanol	20[3][4]	50.31	
Water	Insoluble[3][4]	-	

In Vivo Solubility

For animal studies, **AT791** can be formulated in several vehicles to achieve a clear solution suitable for oral administration. The solubility in these formulations is reported to be at least 2.5 mg/mL.[1][2]

Table 2: In Vivo Formulations for AT791



Formulation Composition	Solubility (mg/mL)	Molar Equivalent (mM)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5[1][2]	≥ 6.29[1][2]
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.5[1][2]	≥ 6.29[1][2]
10% DMSO, 90% Corn Oil	≥ 2.5[1][2]	≥ 6.29[1][2]

Stability and Storage

Proper storage of **AT791** is crucial to maintain its integrity and biological activity. Stability data is available for both the solid compound and solutions in various solvents.

Table 3: Recommended Storage Conditions and Stability of AT791

Form	Storage Temperature	Duration
Powder	-20°C	3 years[1][2]
Powder	4°C	2 years[2]
In Solvent	-80°C	6 months to 1 year[1][2][3][4]
In Solvent	-20°C	1 month[1][2][3][4]

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes before storage.[3][4] For in vivo experiments, freshly prepared solutions should be used.[2]

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility and stability of **AT791** are not publicly available, the following represents standard methodologies that are likely employed.

Solubility Determination Protocol (Conceptual)



A common method for determining thermodynamic solubility is the shake-flask method.

- Preparation: An excess amount of AT791 powder is added to a known volume of the solvent in a sealed vial.
- Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 μm) to remove undissolved solid.
- Quantification: The concentration of AT791 in the clear filtrate is determined using a
 validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with
 UV detection.

Stability Assessment Protocol (Conceptual)

Stability-indicating HPLC methods are typically used to assess the stability of a compound over time.

- Sample Preparation: **AT791** is prepared as a solid or in solution and stored under defined conditions (e.g., specific temperature and humidity).
- Time Points: At designated time points (e.g., 0, 1, 3, 6 months), an aliquot of the sample is taken for analysis.
- HPLC Analysis: The sample is analyzed by a stability-indicating HPLC method. This method should be capable of separating the intact AT791 from any potential degradation products.
- Data Analysis: The peak area of AT791 is compared to the initial time point to determine the
 percentage of the compound remaining. The appearance of any new peaks would indicate
 degradation products, which can be further characterized.

Visualizing Workflows and Pathways Experimental Workflow for In Vivo Formulation



The following diagram illustrates a typical workflow for preparing an in vivo formulation of **AT791**.



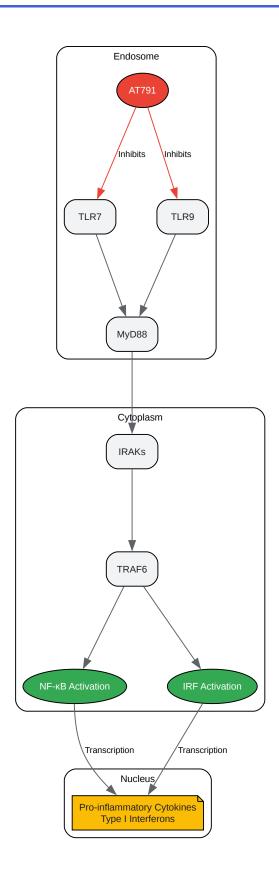
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Workflow for preparing an in vivo formulation of **AT791**.

AT791 Mechanism of Action: Inhibition of TLR7/9 Signaling

AT791 exerts its inhibitory effects on the Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9) signaling pathways. These receptors are located in the endosomal compartment and recognize pathogen-associated molecular patterns (PAMPs), such as single-stranded RNA (for TLR7) and unmethylated CpG DNA (for TLR9).[3][6][7] Upon activation, TLR7 and TLR9 recruit the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and IRFs, resulting in the production of pro-inflammatory cytokines and type I interferons.[3][8] **AT791** inhibits this signaling cascade.[5][6]





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Inhibition of TLR7 and TLR9 signaling pathways by AT791.



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